molecular formula C9H12BNO3 B151642 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid CAS No. 405520-68-5

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Cat. No. B151642
M. Wt: 193.01 g/mol
InChI Key: QJYYVSIRDJVQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is an organic compound with the chemical formula C10H14BNO3 . It appears as a white crystalline solid or powdery substance .


Synthesis Analysis

This compound is used in coupling reactions and as intermediates . It is also used as a reagent for Suzuki-Miyaura cross-coupling reaction , Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling , Rhodium (Rh)-catalyzed asymmetric addition reactions , and Palladium (Pd)-catalyzed C-OH bond activation .


Molecular Structure Analysis

The molecular formula of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is C10H14BNO3 . The average mass is 164.997 Da and the monoisotopic mass is 165.096115 Da .


Chemical Reactions Analysis

This compound is used as a reactant for preparation of selective glucocorticoid receptor agonists, ATP-competitive inhibitors of the mammalian target of rapamycin, and pyrrolopyridines as inhibitors of insulin-like growth factor-1 receptor tyrosine kinase .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 144-146°C . It is soluble in most organic solvents .

Scientific Research Applications

    Selective Glucocorticoid Receptor Agonists

    • Application : This compound is used in the preparation of selective glucocorticoid receptor agonists .

    Checkpoint 1 Kinase (CHK1) Inhibitors

    • Application : It’s used in the preparation of (thienopyridine)carboxamides as checkpoint 1 kinase (CHK1) inhibitors .

    ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin

    • Application : This compound is used in the preparation of [(pyrrolo[2,3-b]pyridinyl)methylene]hydroxybenzofuranones as ATP-competitive inhibitors of the mammalian target of rapamycin .

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to avoid contact with skin, eyes, and the respiratory tract .

Future Directions

The compound has been used in the preparation of push-pull arylvinyldiazine chromophores , helical ortho-phenylene oligomers with terminal push-pull substitution , and organic dyes for dye-sensitized solar cells . These applications suggest potential future directions in the fields of organic synthesis, materials science, and renewable energy.

properties

IUPAC Name

[4-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYVSIRDJVQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393109
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

CAS RN

405520-68-5
Record name 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Citations

For This Compound
3
Citations
DV Kravchenko, YA Kuzovkova, VM Kysil… - Journal of medicinal …, 2005 - ACS Publications
Synthesis, biological evaluation, and SAR dependencies for a series of novel 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline inhibitors of caspase-3 are described. The inhibitory …
Number of citations: 88 pubs.acs.org
X Chen, ZF Liu, WJ Jin - The Journal of Physical Chemistry A, 2020 - ACS Publications
Purely organic phosphors with persistent room-temperature phosphorescence (RTP) demonstrate promising potential applications in optoelectronic area, bioimaging, and chemical …
Number of citations: 21 pubs.acs.org
DS Weinstein, H Gong, AM Doweyko… - Journal of medicinal …, 2011 - ACS Publications
Structurally novel 5H-chromeno[2,3-b]pyridine (azaxanthene) selective glucocorticoid receptor (GR) modulators have been identified. A screening paradigm utilizing cellular assays of …
Number of citations: 63 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.